

4-bromonaphthalene-1-sulfonyl chloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-bromonaphthalene-1-sulfonyl Chloride

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An In-depth Technical Guide to the Spectral Data of **4-Bromonaphthalene-1-sulfonyl Chloride**

Introduction

4-Bromonaphthalene-1-sulfonyl chloride is a reactive organic compound that serves as a versatile intermediate in chemical synthesis.^[1] Characterized by a naphthalene core substituted with both a bromine atom and a sulfonyl chloride functional group, it is a crystalline solid at room temperature.^[1] Its high reactivity, attributed to the sulfonyl chloride moiety, makes it a valuable reagent for preparing sulfonamides and sulfonate esters, which are functional groups present in many pharmaceutical compounds.^{[1][2]} The bromine substituent provides an additional site for further molecular modifications, such as cross-coupling reactions, enhancing its utility in medicinal chemistry and materials science.^[1]

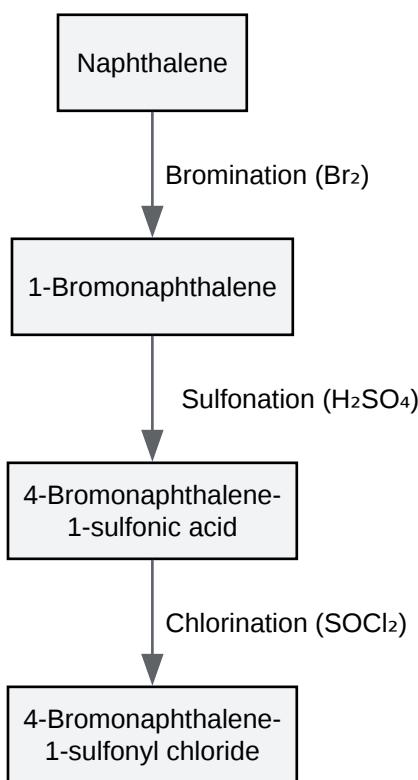
This guide provides a comprehensive overview of the expected spectral data for **4-bromonaphthalene-1-sulfonyl chloride**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra are not widely published, this document synthesizes data from analogous compounds and established spectroscopic principles to offer a robust predictive analysis for researchers and drug development professionals.

Compound Details:

- Molecular Formula: $C_{10}H_6BrClO_2S$ [3]
- Molecular Weight: 305.58 g/mol [3]
- CAS Number: 63279-36-7 [3]

Molecular Structure and Synthesis Overview

The structure of **4-bromonaphthalene-1-sulfonyl chloride** features a naphthalene ring system where the sulfonyl chloride group is at position 1 and the bromine atom is at position 4. This substitution pattern dictates the spectral characteristics of the molecule.



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Caption: Synthetic pathway for **4-bromonaphthalene-1-sulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For **4-bromonaphthalene-1-sulfonyl chloride**, both 1H and ^{13}C NMR will provide

distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy

Principles and Predictions The ¹H NMR spectrum will show signals for the six aromatic protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the anisotropic and inductive effects of the bromine atom. Protons closer to the sulfonyl chloride group (e.g., H-2, H-8) are expected to be shifted significantly downfield. The protons will appear as a series of multiplets (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
H-2	7.8 - 8.0	d (doublet)
H-3	7.6 - 7.8	d (doublet)
H-5	8.2 - 8.4	d (doublet)
H-6	7.7 - 7.9	m (multiplet)
H-7	7.7 - 7.9	m (multiplet)

| H-8 | 8.8 - 9.0 | d (doublet) |

Note: Predictions are based on additive models and data from similar naphthalenic systems. Actual values may vary.

Interpretation of the Predicted Spectrum The six aromatic protons are chemically non-equivalent and will produce a complex pattern in the aromatic region (typically 7.5-9.0 ppm). The proton at the C-8 position is expected to be the most deshielded and appear furthest downfield due to its peri-relationship with the strongly electron-withdrawing sulfonyl chloride group. The protons on the brominated ring (H-2 and H-3) will also be downfield and will likely show coupling to each other. The remaining protons (H-5, H-6, H-7) will appear as a complex multiplet system.

Experimental Protocol

- Sample Preparation: Dissolve 5-10 mg of **4-bromonaphthalene-1-sulfonyl chloride** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Caution: Sulfonyl chlorides are moisture-sensitive and can hydrolyze; use an anhydrous solvent.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Spectroscopy

Principles and Predictions The proton-decoupled ^{13}C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms of the naphthalene ring, as they are all chemically unique. The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to bromine (C-4) and the sulfonyl chloride group (C-1) will have their resonances significantly affected. Quaternary carbons (C-1, C-4, C-9, C-10) will typically show lower intensity peaks.

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	135 - 140
C-2	128 - 132
C-3	125 - 129
C-4	129 - 133
C-5	124 - 128
C-6	128 - 132
C-7	129 - 133
C-8	130 - 134
C-9	133 - 137

| C-10 | 131 - 135 |

Note: These are estimated ranges. NMR prediction software or experimental data for closely related compounds would provide more precise values. [4][5] Interpretation of the Predicted Spectrum All ten carbon signals are expected in the aromatic region (120-145 ppm). The carbon bearing the sulfonyl chloride group (C-1) and the carbon bearing the bromine (C-4) will be identifiable based on their chemical shifts and lower peak intensities (as they are quaternary). Carbons in the ortho and para positions relative to the substituents will also experience noticeable shifts.

Experimental Protocol

- Sample Preparation: Use the same sample prepared for ^1H NMR, ensuring a sufficient concentration (20-50 mg).
- Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Acquisition:
 - Acquire a standard proton-decoupled ^{13}C spectrum.

- Set the spectral width to cover 0-200 ppm.
- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
- Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Principles and Key Vibrational Modes IR spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For **4-bromonaphthalene-1-sulfonyl chloride**, the most characteristic peaks will arise from the S=O bonds of the sulfonyl chloride group.

Table 3: Predicted Characteristic IR Absorptions

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
S=O	Asymmetric Stretch	1370 - 1410	Strong
S=O	Symmetric Stretch	1160 - 1210	Strong
Aromatic C=C	Ring Stretch	1500 - 1600	Medium
Aromatic C-H	Stretch	3000 - 3100	Medium-Weak
C-S	Stretch	650 - 750	Medium
S-Cl	Stretch	300 - 400	Medium

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Note: Values are based on typical ranges for these functional groups. [6][7][8] Interpretation of the Predicted Spectrum The two most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl S=O bonds. [6]The presence of these two intense bands is a clear indicator of the

sulfonyl group. Additional bands in the fingerprint region will confirm the aromatic structure and the presence of the C-Br and S-Cl bonds.

Experimental Protocol

- **Sample Preparation:** As the compound is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Acquisition:**
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .
 - The data is presented as a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Principles and Expected Fragmentation Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. For **4-bromonaphthalene-1-sulfonyl chloride**, the presence of two halogen isotopes ($^{35}\text{Cl}/^{37}\text{Cl}$ and $^{79}\text{Br}/^{81}\text{Br}$) will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these atoms. Electron Ionization (EI) is expected to cause significant fragmentation.

A key fragmentation pathway for sulfonyl chlorides is the loss of the chlorine atom or the entire SO_2Cl group. [9] Another common fragmentation is the loss of SO_2 . [2] Table 4: Predicted Key Mass Fragments (EI-MS)

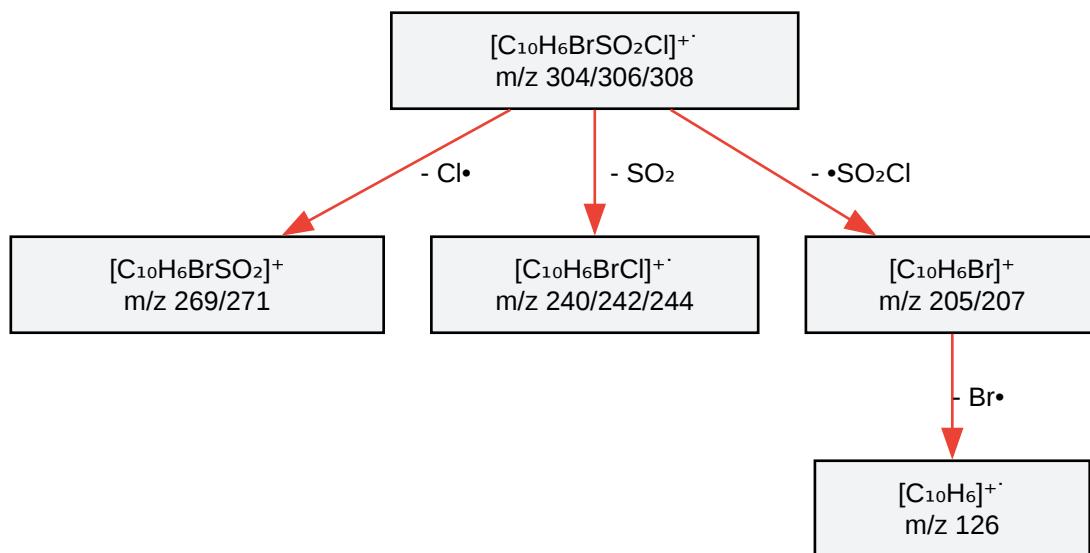
m/z (for ^{35}Cl , ^{79}Br)	Proposed Fragment	Notes
304	$[\text{M}]^+$	Molecular ion $(\text{C}_{10}\text{H}_6^{79}\text{Br}^{35}\text{ClO}_2\text{S})^+$. Will show a complex isotopic pattern.
269	$[\text{M} - \text{Cl}]^+$	Loss of chlorine radical.
240	$[\text{M} - \text{SO}_2]^+$	Loss of sulfur dioxide.
205	$[\text{C}_{10}\text{H}_6\text{Br}]^+$	Loss of SO_2Cl radical.

| 126 | $[\text{C}_{10}\text{H}_6]^+$ | Loss of Br and SO_2Cl radicals. |

Interpretation of the Predicted Spectrum The molecular ion peak should be observable at m/z 304 (for the lightest isotopes) but may be weak. Its isotopic pattern will be highly characteristic:

- The bromine isotopes ($^{79}\text{Br}:\text{Br} \approx 1:1$) will create doublets of equal intensity.
- The chlorine isotopes ($^{35}\text{Cl}:\text{Cl} \approx 3:1$) will create doublets with a 3:1 intensity ratio.
- The combination will result in a cluster of peaks for any fragment containing both Br and Cl. For the molecular ion, peaks will appear at m/z 304, 306, 308, and 310.

The base peak might correspond to the loss of the SO_2Cl group, resulting in the stable bromonaphthyl cation $[\text{C}_{10}\text{H}_6\text{Br}]^+$ at m/z 205/207.



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Caption: Predicted fragmentation pathway for **4-bromonaphthalene-1-sulfonyl chloride**.

Experimental Protocol

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC or LC inlet into the mass spectrometer.
- Instrument: A mass spectrometer capable of Electron Ionization (EI), such as a GC-MS or a high-resolution MS.
- Acquisition:
 - Use a standard EI energy of 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 50-400).
 - The resulting spectrum will plot relative intensity versus m/z.

Conclusion

The structural characterization of **4-bromonaphthalene-1-sulfonyl chloride** can be confidently achieved through a combination of NMR, IR, and MS techniques. The key analytical signatures to look for are:

- ^1H NMR: A complex set of signals in the aromatic region (7.5-9.0 ppm), with a particularly deshielded proton around 8.8-9.0 ppm.
- ^{13}C NMR: Ten distinct aromatic carbon signals between 120-145 ppm.
- IR: Two very strong and sharp absorption bands around $1370\text{-}1410\text{ cm}^{-1}$ and $1160\text{-}1210\text{ cm}^{-1}$, characteristic of the sulfonyl chloride group.
- MS: A characteristic isotopic cluster for the molecular ion (m/z 304 and related peaks) and a prominent fragment corresponding to the bromonaphthyl cation (m/z 205/207).

This guide provides a foundational set of predicted data and protocols, enabling researchers to identify, confirm, and assess the purity of **4-bromonaphthalene-1-sulfonyl chloride** in their synthetic endeavors.

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